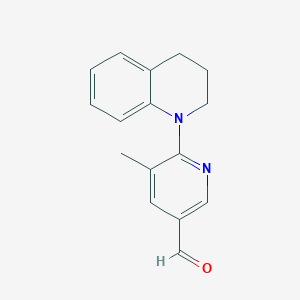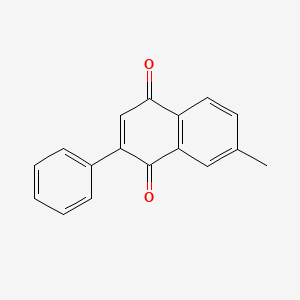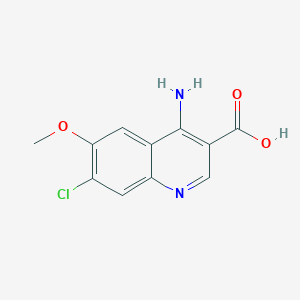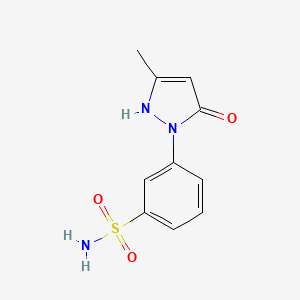
3,5,8-Trimethoxy-2-methyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one: is a chemical compound belonging to the chromone family. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of three methoxy groups and a methyl group attached to the chromone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one typically involves the Claisen–Schmidt condensation reaction. This reaction is performed between 3,5,8-trimethoxyacetophenone and an appropriate aldehyde under basic or acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same Claisen–Schmidt condensation reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone to its corresponding dihydrochromone.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrochromones.
Substitution: Various substituted chromones depending on the reagent used
Applications De Recherche Scientifique
3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparaison Avec Des Composés Similaires
3,4,5-Trimethoxyacetophenone: A precursor in the synthesis of 3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one.
5,7-Dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one: Another chromone derivative with similar structural features.
Uniqueness: 3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methoxy groups and a methyl group contribute to its stability and reactivity, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
61885-16-3 |
|---|---|
Formule moléculaire |
C13H14O5 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
3,5,8-trimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C13H14O5/c1-7-12(17-4)11(14)10-8(15-2)5-6-9(16-3)13(10)18-7/h5-6H,1-4H3 |
Clé InChI |
YFRRKEWKMWBWPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(C=CC(=C2O1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11864026.png)










![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)


